molecular formula C16H18N2O B13846879 3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide

3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide

Cat. No.: B13846879
M. Wt: 254.33 g/mol
InChI Key: UTKRJTYTMKJNGO-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and material science. This compound features an aminomethyl group attached to the benzamide core, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,3-dimethylaniline with benzoyl chloride under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)Benzamide: Lacks the aminomethyl group, which may result in different reactivity and biological activity.

    3-(aminomethyl)Benzamide: Lacks the dimethylphenyl group, which can influence its chemical properties and applications.

Uniqueness

3-(aminomethyl)-N-(2,3-dimethylphenyl)Benzamide is unique due to the presence of both the aminomethyl and dimethylphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3-(aminomethyl)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C16H18N2O/c1-11-5-3-8-15(12(11)2)18-16(19)14-7-4-6-13(9-14)10-17/h3-9H,10,17H2,1-2H3,(H,18,19)

InChI Key

UTKRJTYTMKJNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC(=C2)CN)C

Origin of Product

United States

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